molecular formula C22H23NO2S B2900045 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1351608-93-9

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2900045
CAS RN: 1351608-93-9
M. Wt: 365.49
InChI Key: SJEQODKOJDIGSS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid with potential therapeutic properties. It is a non-psychoactive compound that has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide acts on the endocannabinoid system, which is a complex system of receptors and neurotransmitters that regulate various physiological processes, such as pain, inflammation, and mood. This compound binds to the CB2 receptor, which is primarily found in immune cells and has been implicated in the regulation of inflammation and pain. By binding to the CB2 receptor, this compound can reduce inflammation and pain without causing the psychoactive effects associated with cannabinoids that bind to the CB1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound can also reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. In addition, this compound can increase the expression of neurotrophic factors, such as BDNF, which promote the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several advantages for lab experiments. It is a non-psychoactive compound that can be administered orally or intraperitoneally. It has been shown to have a good safety profile and does not produce any significant adverse effects. However, this compound also has some limitations. It has a relatively short half-life and may require frequent dosing to maintain its effects. In addition, this compound is not very soluble in water and may require special formulations for administration.

Future Directions

There are several future directions for the study of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of this compound in the treatment of chronic pain and inflammation. This compound may also have potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Further studies are needed to elucidate the full potential of this compound and its mechanisms of action.

Synthesis Methods

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be synthesized by reacting 1-(thiophen-2-yl)cyclopentanecarboxylic acid with naphthalen-1-yl ethanol and thionyl chloride. The resulting compound is then treated with hydroxylamine hydrochloride to obtain this compound.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis. This compound has also been shown to have analgesic effects in animal models of pain, such as the formalin test and the hot plate test. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c24-19(18-10-5-8-16-7-1-2-9-17(16)18)15-23-21(25)22(12-3-4-13-22)20-11-6-14-26-20/h1-2,5-11,14,19,24H,3-4,12-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEQODKOJDIGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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